Cas no 21243-02-7 (5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid)

5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a benzothiophene core with methoxy and methyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The methoxy group enhances electron density, influencing reactivity in electrophilic substitution reactions, while the methyl substituent contributes to steric and electronic modulation. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, or other derivatives. The compound's well-defined structure and synthetic utility make it valuable for applications in medicinal chemistry and material science.
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid structure
21243-02-7 structure
商品名:5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid
CAS番号:21243-02-7
MF:C11H10O3S
メガワット:222.26
MDL:MFCD01859676
CID:2191475
PubChem ID:816700

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid
    • AKOS008124231
    • AA-516/25012043
    • Z384973636
    • 5-methoxy-3-methyl-1-benzothiophene-2-carboxylicacid
    • EN300-80503
    • 827-417-8
    • CS-0370331
    • 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
    • SCHEMBL3484085
    • G45769
    • 21243-02-7
    • 5-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid
    • DB-118476
    • 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid
    • MDL: MFCD01859676
    • インチ: InChI=1S/C11H10O3S/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
    • InChIKey: HQORKYGLRMIEKI-UHFFFAOYSA-N
    • ほほえんだ: Cc1c2cc(ccc2sc1C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 222.03506535Da
  • どういたいしつりょう: 222.03506535Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 414.6±40.0 °C at 760 mmHg
  • フラッシュポイント: 204.5±27.3 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid セキュリティ情報

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M543565-50mg
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid
21243-02-7
50mg
$ 95.00 2022-06-03
ChemScence
CS-0370331-100mg
5-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid
21243-02-7
100mg
$307.0 2022-04-27
Enamine
EN300-80503-2.5g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95.0%
2.5g
$593.0 2025-03-21
Enamine
EN300-80503-0.05g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95.0%
0.05g
$90.0 2025-03-21
Chemenu
CM470124-1g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%+
1g
$*** 2023-03-31
A2B Chem LLC
AV71116-1g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%
1g
$444.00 2024-04-20
Enamine
EN300-80503-1g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%
1g
$388.0 2023-09-02
1PlusChem
1P01AJV0-500mg
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%
500mg
$372.00 2025-03-19
1PlusChem
1P01AJV0-5g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%
5g
$1075.00 2025-03-19
A2B Chem LLC
AV71116-2.5g
5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
21243-02-7 95%
2.5g
$660.00 2024-04-20

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid 関連文献

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acidに関する追加情報

Introduction to 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid (CAS No. 21243-02-7) and Its Emerging Applications in Chemical Biology

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid, identified by the chemical compound identifier CAS No. 21243-02-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene and thiophene ring system, which is known for its broad range of pharmacological applications. The presence of both methoxy and methyl substituents on the benzothiophene core enhances its molecular complexity, making it a promising scaffold for drug discovery and development.

The structure of 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties. The carboxylic acid moiety allows for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities.

Recent research has highlighted the potential of benzothiophene derivatives as key intermediates in medicinal chemistry. Specifically, compounds like 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid have been explored for their roles in modulating various biological pathways. Studies have demonstrated that benzothiophene-based molecules can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.

In particular, the 5-methoxy and 3-methyl substituents in 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid contribute to its ability to bind to specific proteins and enzymes, which is crucial for drug development. The carboxylic acid group at the 2-position provides a site for hydrogen bonding interactions, further enhancing binding affinity. These features make this compound a valuable candidate for further investigation in drug discovery programs.

One of the most exciting areas of research involving 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid is its potential application in oncology. Emerging studies suggest that benzothiophene derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression. For instance, some research indicates that these compounds may interfere with microtubule formation, leading to apoptosis (programmed cell death) in cancer cells. Additionally, their ability to modulate enzyme activity has led to investigations into their potential as anti-inflammatory agents.

The pharmacokinetic properties of 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid are also of great interest. The compound’s solubility, stability, and metabolic pathways are critical factors that determine its efficacy and safety in vivo. Preliminary studies have shown that this compound exhibits reasonable bioavailability when administered orally, making it a promising candidate for further clinical development.

Another significant aspect of research on 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid is its role as a building block for more complex drug candidates. Chemists have leveraged this compound’s structural framework to synthesize novel derivatives with enhanced biological activity. By modifying the substituents or introducing additional functional groups, researchers can fine-tune the properties of these molecules to improve their therapeutic potential. This approach has led to the discovery of several promising lead compounds that are currently undergoing further preclinical testing.

The synthesis of 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as methylation and methoxylation. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both research and industrial applications.

In conclusion, 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic Acid (CAS No. 21243-02-7) is a versatile and intriguing molecule with significant potential in chemical biology and drug discovery. Its unique structural features, coupled with emerging evidence of its biological activities, make it a valuable asset for researchers exploring new therapeutic strategies. As further studies continue to uncover its mechanisms of action and pharmacological properties, this compound is poised to play an important role in the development of next-generation pharmaceuticals.

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